Structural Confirmation: UV, TLC, and Mass Spectral Match to Synthetic preQ0
The structure of the natural isolate designated preQ0 was unambiguously assigned as 7‑cyano‑7‑deazaguanosine by direct comparison of its ultraviolet absorption spectra, thin‑layer chromatographic (TLC) mobility, and mass spectrum with an authentic synthetic standard [1]. In contrast, guanosine lacks the characteristic absorption band at ~305 nm arising from the 7‑cyano‑7‑deaza chromophore and exhibits distinct TLC Rf values [1].
| Evidence Dimension | Structural identity (UV absorption, TLC mobility, mass spectrum) |
|---|---|
| Target Compound Data | λmax ~260 nm and ~305 nm (bathochromic shift); TLC mobility and mass spectrum match synthetic 7‑cyano‑7‑deazaguanosine |
| Comparator Or Baseline | Guanosine: λmax ~253 nm (no long‑wavelength band); synthetic preQ0: identical λmax, TLC, and MS |
| Quantified Difference | Bathochromic shift of approximately +50 nm for the long‑wavelength absorption band relative to guanosine; distinct TLC Rf |
| Conditions | UV spectrophotometry in aqueous solution (pH ~7); TLC on silica gel; electron‑impact mass spectrometry |
Why This Matters
These orthogonal analytical parameters enable unambiguous identity verification, ensuring that procured material is authentic preQ0 rather than a mis‑identified analog or degradation product.
- [1] Noguchi S, Yamaizumi Z, Ohgi T, Goto T, Nishimura Y, Hirota Y, Nishimura S. Isolation of Q nucleoside precursor present in tRNA of an E. coli mutant and its characterization as 7-(cyano)-7-deazaguanosine. Nucleic Acids Res. 1982;10(15):4557-4567. View Source
